3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines elements of indole and naphthalene, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole and naphthalene precursors. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthol and 2-naphthoic acid also exhibit structural similarities.
Uniqueness
What sets this compound apart is its unique combination of indole and naphthalene moieties, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interact with a wider variety of biological targets compared to its simpler counterparts .
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propylindol-2-one |
InChI |
InChI=1S/C23H25NO3/c1-2-13-24-20-10-6-5-9-19(20)23(27,22(24)26)15-21(25)18-12-11-16-7-3-4-8-17(16)14-18/h5-6,9-12,14,27H,2-4,7-8,13,15H2,1H3 |
InChI Key |
GAQJQGUKHVKPTO-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(CCCC4)C=C3)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(CCCC4)C=C3)O |
Origin of Product |
United States |
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